2-(Benzyloxy)-5-chlorobenzoic acid

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Unprotected phenolic intermediates cause side reactions during carboxylic acid activation. 2-(Benzyloxy)-5-chlorobenzoic acid provides an orthogonal protection strategy: the 2-benzyloxy group masks the phenol for clean amide coupling, with hydrogenolysis releasing the phenol for downstream derivatization. • 90.3% synthetic yield from 5-chloro-2-hydroxybenzoic acid • Validated for 5-HT₇ ligands (Ki ~9 nM) and LRRK2 inhibitors • Enables anti-metastatic N-substituted benzamides (Compound 5d)

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 52803-75-5
Cat. No. B1274785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-chlorobenzoic acid
CAS52803-75-5
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyULFLACGIFMTNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-chlorobenzoic Acid (CAS 52803-75-5): Technical Specifications and Vendor Sourcing


2-(Benzyloxy)-5-chlorobenzoic acid (CAS 52803-75-5) is an ortho-benzyloxy benzoic acid derivative with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . It is classified as a halogenated benzoic acid ether, characterized by a benzyloxy protecting group at the 2-position (ortho to the carboxylic acid) and a chlorine substituent at the 5-position (meta to the carboxylic acid) on the benzene ring . The compound appears as a white crystalline solid with a reported melting point of 70-72°C and is soluble in most organic solvents, facilitating its use in standard synthetic workflows . Its dual functionality—carboxylic acid for amide/ester coupling and ortho-benzyloxy ether as a protected phenol precursor—enables its role as a versatile building block in medicinal chemistry, particularly for constructing N-substituted benzamides and heterocyclic scaffolds .

Why 5-Chloro-2-hydroxybenzoic Acid and Isomeric Analogs Cannot Substitute 2-(Benzyloxy)-5-chlorobenzoic Acid


Generic substitution among benzoic acid derivatives is precluded by three critical chemical differentiation factors. First, the ortho-benzyloxy protecting group in 2-(benzyloxy)-5-chlorobenzoic acid serves as a masked phenol that can be selectively deprotected via hydrogenolysis to liberate the 2-hydroxy group after downstream amide or ester bond formation; this orthogonal protection strategy cannot be replicated by the unprotected 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid, CAS 321-14-2), which would undergo unwanted side reactions at the phenolic OH during carboxylic acid activation . Second, the chlorine substituent at the 5-position (meta to COOH) in the target compound versus the 2-position (ortho to COOH) in its regioisomer 5-(benzyloxy)-2-chlorobenzoic acid (CAS 39062-64-1) produces distinct electronic and steric effects on the aromatic ring that influence both the reactivity of the carboxylic acid toward nucleophiles and the metabolic stability of derived amides . Third, for procurement of validated synthetic intermediates with established literature precedent—specifically in the synthesis of anti-osteosarcoma benzamides and LRRK2 inhibitors—the ortho-benzyloxy-5-chloro substitution pattern has documented reproducible synthetic yields (90.3%) and direct application pathways, whereas alternative substitution patterns lack equivalent validation for these specific medicinal chemistry programs .

Quantitative Differentiation of 2-(Benzyloxy)-5-chlorobenzoic Acid: Evidence-Based Comparison with Analogs


Orthogonal Protecting Group Strategy: Benzyloxy Masked Phenol Enables Sequential Functionalization

The ortho-benzyloxy group in 2-(benzyloxy)-5-chlorobenzoic acid enables sequential functionalization of the carboxylic acid followed by selective phenolic deprotection, a synthetic advantage not available with unprotected 5-chloro-2-hydroxybenzoic acid. In the validated synthesis of anti-osteosarcoma N-substituted benzamides, the benzyl-protected intermediate (compound 7) was first coupled via the carboxylic acid to form the amide bond, after which hydrogenolytic cleavage of the benzyl group liberated the 2-hydroxy group for subsequent derivatization . The reaction yield from 5-chloro-2-hydroxybenzoic acid to 2-(benzyloxy)-5-chlorobenzoic acid under standard conditions (DMF, K₂CO₃, benzyl chloride, room temperature) was 90.3%, demonstrating robust and reproducible access to this protected intermediate .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Regioisomeric Differentiation: Ortho-Benzyloxy-5-Chloro Pattern in Downstream Bioactive Derivatives

The ortho-benzyloxy-5-chloro substitution pattern (target compound) versus the 5-benzyloxy-2-chloro pattern (regioisomer) produces distinct biological activity in derived pharmacophores. In US Patent 9,981,909, derivatives built from the ortho-benzyloxy-5-chloro scaffold demonstrated potent 5-HT₇ receptor binding with a Ki of 9 nM for the azetidine-containing analog (Example 40) and 3 nM for the 2-chlorobenzyloxy-substituted variant (Example 35) [1][2]. The regioisomer 5-(benzyloxy)-2-chlorobenzoic acid has not been documented as a precursor to 5-HT₇ ligands with comparable affinity. This regioisomeric distinction is critical because the relative positioning of the benzyloxy ether and chlorine substituent alters the three-dimensional presentation of the aromatic ring to the receptor binding pocket .

Medicinal Chemistry Structure-Activity Relationship 5-HT7 Receptor

Validated Synthetic Intermediate for Anti-Osteosarcoma Benzamide Lead Compounds

2-(Benzyloxy)-5-chlorobenzoic acid serves as the direct precursor to compound 5d, a lead anti-migration benzamide that demonstrated significant inhibition of osteosarcoma cell adhesion, migration, and invasion in vitro . The synthetic route from the target compound to 5d proceeds via amide coupling with indole/indazole amines, followed by benzyl deprotection to reveal the active 2-hydroxybenzamide pharmacophore. This documented synthetic pathway and biological validation provide procurement justification for the specific ortho-benzyloxy-5-chloro substitution pattern, distinguishing it from non-chlorinated analogs such as 2-benzyloxybenzoic acid (CAS 14389-86-7), which lack the 5-chloro substituent and have not been reported in this anti-metastatic benzamide series .

Cancer Therapeutics Anti-metastatic Agents Benzamide Synthesis

LRRK2 Inhibitor Scaffold: 5-Chloro Substituent Enables Kinase Selectivity

The 5-chloro substituent on the benzyloxybenzoic acid scaffold contributes to the kinase selectivity profile of derived LRRK2 inhibitors. Ding et al. reported the discovery of 5-substituted N-arylbenzamide derivatives as potent, selective, and orally bioavailable LRRK2 inhibitors, with compound 8e demonstrating high selectivity across the kinome, good brain exposure, and high oral bioavailability . While the specific role of the 5-chloro substitution in compound 8e's selectivity is inferred from the SAR study's focus on 5-substituent variation, the broader class of 5-substituted benzyloxybenzamides has been established as a privileged scaffold for LRRK2 inhibition. This contrasts with non-halogenated benzyloxybenzoic acid derivatives, which lack the halogen-mediated electronic effects that can modulate kinase binding interactions .

Parkinson's Disease Kinase Inhibition LRRK2

Procurement-Relevant Application Scenarios for 2-(Benzyloxy)-5-chlorobenzoic Acid


Synthesis of Orthogonally Protected Phenol Building Blocks for Multi-Step Medicinal Chemistry

Researchers synthesizing complex molecules that require sequential functionalization of a carboxylic acid followed by phenolic derivatization should procure 2-(benzyloxy)-5-chlorobenzoic acid as a protected intermediate. The 90.3% synthetic yield from 5-chloro-2-hydroxybenzoic acid under standard conditions demonstrates reliable access, and the benzyl protecting group permits carboxylic acid activation (e.g., amide coupling) without interference from the ortho-hydroxy group. Subsequent hydrogenolysis releases the phenol for additional transformations, enabling construction of diverse chemotypes including N-substituted benzamides with anti-metastatic activity .

5-HT₇ Receptor Ligand Discovery Using Azetidine-Containing Pharmacophores

For neuroscience drug discovery programs targeting serotonin receptor modulation, the ortho-benzyloxy-5-chloro scaffold provides a validated entry point for synthesizing high-affinity 5-HT₇ ligands. US Patent 9,981,909 demonstrates that derivatives built from this substitution pattern achieve Ki values as low as 9 nM at rat 5-HT₇ receptors when incorporated into azetidine-containing phenoxy ethers [1]. Procurement of the specific ortho-benzyloxy-5-chloro isomer is essential, as the regioisomer 5-(benzyloxy)-2-chlorobenzoic acid lacks documented high-affinity 5-HT₇ ligand applications .

Anti-Metastatic Benzamide Lead Optimization in Oncology Research

Oncology-focused medicinal chemistry teams developing anti-migration agents for osteosarcoma or other metastatic cancers should consider 2-(benzyloxy)-5-chlorobenzoic acid as a strategic building block. Compound 5d, derived directly from this benzoic acid derivative, demonstrated significant inhibition of osteosarcoma cell adhesion, migration, and invasion in vitro . The documented synthetic route and biological activity provide a foundation for scaffold hopping and lead optimization efforts targeting tumor metastasis, an application for which non-chlorinated 2-benzyloxybenzoic acid has not been validated.

LRRK2 Inhibitor Development for Parkinson's Disease Therapeutics

Researchers pursuing LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease can utilize the 5-chloro-substituted benzyloxybenzoic acid scaffold. SAR studies of 5-substituted N-arylbenzamide derivatives have yielded LRRK2 inhibitors with high kinome selectivity, good brain penetration, and oral bioavailability . The 5-chloro substituent on the benzyloxybenzoic acid core contributes to the electronic profile that supports kinase selectivity, distinguishing this building block from non-halogenated analogs lacking equivalent LRRK2-focused SAR validation.

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